molecular formula C14H15NO2 B3172148 2-(2-Methoxyphenoxy)-5-methylaniline CAS No. 946715-72-6

2-(2-Methoxyphenoxy)-5-methylaniline

Cat. No.: B3172148
CAS No.: 946715-72-6
M. Wt: 229.27 g/mol
InChI Key: KTTBWRKTIPTJAH-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-5-methylaniline is a substituted aniline derivative featuring a methoxyphenoxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. This compound has been studied in pharmacological contexts, particularly as a structural motif in molecules with adrenoceptor binding affinity and antiarrhythmic activity . For instance, derivatives such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (compound 10) and its isomer (compound 11) demonstrated significant β1-adrenoceptor binding, highlighting the importance of the 2-(2-methoxyphenoxy)ethylamino moiety in modulating biological activity .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-7-8-12(11(15)9-10)17-14-6-4-3-5-13(14)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTBWRKTIPTJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276759
Record name 2-(2-Methoxyphenoxy)-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946715-72-6
Record name 2-(2-Methoxyphenoxy)-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946715-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenoxy)-5-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-5-methylaniline typically involves the reaction of 2-methoxyphenol with 2-chloro-5-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling reaction temperature, solvent choice, and purification steps such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenoxy)-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-5-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 2-(2-Methoxyphenoxy)-5-methylaniline are influenced by its substituents. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-(2-Methoxyphenoxy), 5-methyl C₁₄H₁₅NO₂ 229.28 Adrenoceptor binding; antiarrhythmic activity
5-(Ethylsulfonyl)-2-methoxyaniline 5-(Ethylsulfonyl), 2-methoxy C₉H₁₃NO₃S 215.27 VEGFR2 pharmacophoric fragment; synthesized via sulfonylation (59% yield)
2-(4-Ethoxyphenoxy)-5-methylaniline 2-(4-Ethoxyphenoxy), 5-methyl C₁₅H₁₇NO₂ 243.30 Irritant (Xi hazard class); ethoxy group enhances hydrophobicity
4-(5-Chloro-2-methoxy-phenoxy)-aniline 4-(5-Chloro-2-methoxy-phenoxy) C₁₃H₁₂ClNO₂ 249.70 Chlorine substituent increases electrophilicity; used in kinase inhibitors
5-Methoxy-2-phenoxyaniline 5-Methoxy, 2-phenoxy C₁₃H₁₃NO₂ 215.25 Phenoxy group alters π-π stacking potential; CAS 76838-72-7
2-Methoxy-5-methylaniline 2-Methoxy, 5-methyl C₈H₁₁NO 137.18 Simpler structure; used in analytical standards (CAS 120-71-8)

Substituent Effects on Activity

  • Methoxy vs.
  • Sulfonyl vs. Phenoxy: The ethylsulfonyl group in 5-(Ethylsulfonyl)-2-methoxyaniline confers strong electron-withdrawing effects, critical for VEGFR2 binding .
  • Chlorine Substitution: The chlorine atom in 4-(5-Chloro-2-methoxy-phenoxy)-aniline enhances electrophilicity, favoring interactions with kinase active sites .

Biological Activity

2-(2-Methoxyphenoxy)-5-methylaniline is an organic compound with the molecular formula C14_{14}H15_{15}NO2_2 and a molecular weight of 229.27 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its enzyme inhibition properties. Preliminary studies suggest that this compound may inhibit key enzymes involved in various biological pathways, including:

  • Tyrosinase: This enzyme is crucial for melanin biosynthesis. Compounds that inhibit tyrosinase are often explored for their potential in treating hyperpigmentation disorders and as skin-whitening agents. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby reducing its activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. This is particularly relevant given the rising concern over antibiotic resistance. The compound has shown effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapeutics. The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways fully .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction: As mentioned, its interaction with tyrosinase is significant for its anti-melanogenic effects.
  • Cell Signaling Modulation: The compound may influence various signaling pathways, potentially affecting cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death .

Table: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionInhibits tyrosinase activity
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Activity Assessment

In a recent study assessing the antimicrobial efficacy of various compounds, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an alternative antimicrobial agent in clinical settings .

Case Study: Cancer Cell Line Proliferation

Another study investigated the effects of this compound on human cervical adenocarcinoma (HeLa) cells. The compound was found to significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest at the G1 phase. These findings suggest that this compound could be further explored for its anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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